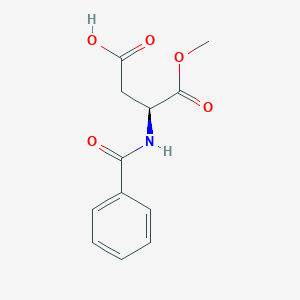

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid

Description

Properties

IUPAC Name |

(3S)-3-benzamido-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUIURWOJPUEOY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Dynamics

The Boc group stabilizes the amino group via electron-withdrawing effects, preventing protonation during esterification. In a representative protocol:

-

Solvent : THF/water (1:1 v/v)

-

Base : Sodium bicarbonate (2 eq)

-

Temperature : 25°C, 12 hours

-

Yield : 92%

Benzyl Ester Formation

Esterification proceeds through an SN2 mechanism, with the carboxylate anion attacking benzyl bromide. Key parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Base | Triethylamine (2 eq) |

| Reaction Time | 12–24 hours |

| Yield | 80% |

Benzoylation Kinetics

Benzoyl chloride reacts instantaneously with the deprotected amine. The reaction is exothermic, requiring ice-cooling to maintain 0–5°C.

Optimization of Reaction Parameters

Solvent Selection

Temperature Control

Catalytic Hydrogenation

Industrial Production Considerations

Scalability Challenges

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Enantiomeric Excess | ≥99.5% |

| Residual Solvents | <50 ppm (ICH Q3C compliant) |

Analytical Characterization

Spectroscopic Data

Chiral Purity Analysis

Chiral HPLC with a Crownpak CR(+) column confirms >99.5% enantiomeric excess using hexane/isopropanol (90:10) eluent.

Challenges and Alternative Approaches

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The benzamido group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Soluble Epoxide Hydrolase Inhibition

One of the most significant applications of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid is its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is implicated in various cardiovascular diseases, making its inhibition a potential therapeutic strategy for conditions such as hypertension and inflammation. Research has shown that derivatives of this compound exhibit potent sEH inhibitory activity, with some compounds achieving up to 72% inhibition in vitro . -

Anti-inflammatory Properties

The compound's ability to inhibit sEH suggests potential anti-inflammatory effects. By modulating the levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory properties, this compound may contribute to reducing vascular inflammation . -

Drug Development

The compound serves as a scaffold for developing new pharmacological agents targeting the sEH pathway. Researchers have synthesized various derivatives to enhance solubility and bioavailability while maintaining or improving their inhibitory potency against sEH .

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Starting Materials : Commonly synthesized from benzamides and methoxy-substituted oxobutanoic acids.

- Reaction Conditions : Utilization of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents like chloroform has been reported to yield high-purity products .

-

In Vitro Evaluation of sEH Inhibitors

A study conducted by researchers at Shahid Beheshti University highlighted the synthesis and biological evaluation of several derivatives of benzamido compounds, including this compound. The study found that specific modifications to the benzamide structure significantly enhanced inhibitory activity against sEH, paving the way for future drug development targeting cardiovascular diseases . -

Comparative Analysis with Known Inhibitors

In comparative studies, this compound was evaluated against established sEH inhibitors like AUDA (12-(3-Adamanthan-1-ylureido)dodecanoic acid). The results indicated that while AUDA remains a potent inhibitor, certain derivatives of the target compound showed comparable efficacy with improved solubility profiles, suggesting potential for clinical application .

Mechanism of Action

The mechanism of action of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy and keto groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their differences, and research findings:

Key Findings:

Functional Group Impact : Replacement of the benzamido group with benzyl (e.g., 651013-72-8) increases lipophilicity but reduces hydrogen-bonding capacity, altering pharmacokinetics .

Stereochemical Influence : The S-enantiomer (82933-21-9) shows higher enzymatic selectivity compared to its R-counterpart (119807-84-0) in chiral recognition studies .

Substituent Effects : The tert-butoxy group in 122225-33-6 enhances steric bulk, reducing metabolic degradation but complicating synthesis .

Biological Activity

(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid is a compound of interest in biological and medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzamide group, a methoxy group, and a keto functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to compete effectively for enzyme binding sites.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular environments.

- Neurotransmitter Modulation : As a derivative of amino acids, it may influence neurotransmitter synthesis or receptor activity, impacting cognitive functions.

In Vitro Studies

Several studies have investigated the biological activity of this compound using various in vitro models:

- Antioxidant Activity : In a study measuring the ability to scavenge free radicals, this compound demonstrated significant activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Ascorbic Acid | 85% |

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in mice subjected to induced oxidative stress. Results showed that treated mice had lower levels of oxidative markers and improved behavioral outcomes compared to controls.

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor potential of this compound on cancer cell lines. The compound exhibited dose-dependent cytotoxicity against various cancer types, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Step 1: Coupling Reactions

Use a benzamido-protected intermediate coupled with 4-methoxy-4-oxobutanoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt). Monitor reaction progress via TLC or HPLC. - Step 2: Stereochemical Control

Employ chiral auxiliaries or asymmetric catalysis to ensure (S)-configuration at the benzamido group. Chiral HPLC or polarimetry confirms enantiomeric excess . - Step 3: Purification

Recrystallize using ethanol/water mixtures or perform flash chromatography (silica gel, ethyl acetate/hexane gradient). Final purity (>95%) should be verified via LC-MS . - Optimization Tips:

Adjust reaction temperature (20–40°C) and solvent polarity (DMF or THF) to minimize side products.

Q. What spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

- 1H/13C NMR:

Analyze methoxy (δ ~3.3 ppm) and oxobutanoic acid carbonyl (δ ~170 ppm) signals. Splitting patterns confirm stereochemistry. - Chiral HPLC:

Use a Chiralpak® column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 min indicate high enantiopurity . - X-ray Crystallography:

Single-crystal analysis provides definitive stereochemical confirmation. Requires slow evaporation from acetone/water .

Q. How does the methoxy group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability:

Conduct accelerated degradation studies (pH 1–13, 37°C). The methoxy group enhances stability in acidic conditions (pH 3–6) but hydrolyzes above pH 10. Monitor via UV-Vis (λ = 260 nm) . - Thermal Stability:

Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in inert atmosphere (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different in vitro models?

Methodological Answer:

- Step 1: Cross-Validation

Replicate assays using standardized protocols (e.g., fixed cell lines, identical incubation times). - Step 2: Assay Optimization

Compare activity in serum-free vs. serum-containing media to identify protein-binding effects. - Step 3: Mechanistic Profiling

Use CRISPR knockouts to confirm target specificity. Discrepancies may arise from off-target interactions .

Q. How can enantioselective synthesis be achieved for this compound, and what catalysts show optimal stereochemical control?

Methodological Answer:

Q. What computational methods predict the metabolic pathways and potential bioactive metabolites of this compound?

Methodological Answer:

- In Silico Tools:

Use Schrödinger’s ADMET Predictor™ or SwissADME to identify cytochrome P450 oxidation sites (e.g., methoxy demethylation). - Docking Studies:

AutoDock Vina models interactions with COX-2 or HDAC enzymes. Prioritize metabolites with binding energies ≤ -8 kcal/mol .

Q. How do structural modifications at the benzamido or oxobutanoic acid positions affect target receptor binding affinity?

Methodological Answer:

- SAR Approach:

Synthesize analogs with halogenated benzamido groups (e.g., 4-fluoro) or esterified oxobutanoic acid. - Binding Assays:

Use SPR (Surface Plasmon Resonance) to measure KD values. Fluorine substitution increases hydrophobicity, enhancing affinity for lipid-rich targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.